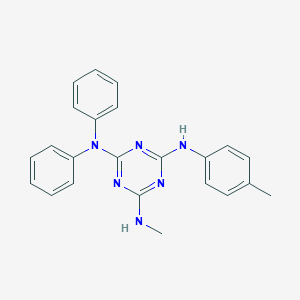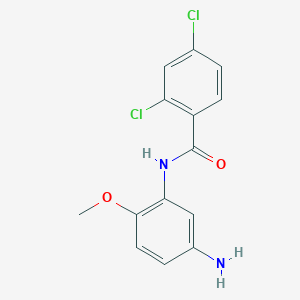![molecular formula C30H25ClN2O4 B413686 5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413686.png)
5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro and chloro groups: These functional groups can be introduced through nitration and chlorination reactions, respectively.
Coupling reactions: The furan ring is then coupled with the benzo[a]phenanthridinone core through a series of condensation reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-4-methyl-2-nitroaniline: Shares the nitro and chloro functional groups but lacks the complex fused ring structure.
2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Similar core structure but lacks the furan and substituted phenyl groups.
Uniqueness
The uniqueness of 5-[5-(5-CHLORO-4-METHYL-2-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its combination of multiple functional groups and fused ring systems, which confer unique chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C30H25ClN2O4 |
|---|---|
Peso molecular |
513g/mol |
Nombre IUPAC |
5-[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C30H25ClN2O4/c1-16-12-23(33(35)36)19(13-21(16)31)25-10-11-26(37-25)29-28-20(14-30(2,3)15-24(28)34)27-18-7-5-4-6-17(18)8-9-22(27)32-29/h4-13,29,32H,14-15H2,1-3H3 |
Clave InChI |
RLBKFCKXAGLMNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413605.png)
![3-(isobutylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413606.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413608.png)


![N-{4-[(spiro[2.3]hex-1-ylcarbonyl)amino]phenyl}spiro[2.3]hexane-1-carboxamide](/img/structure/B413613.png)
![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413615.png)
![4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B413616.png)




![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B413627.png)
